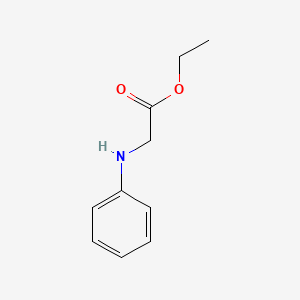

N-Phenylglycine ethyl ester

Description

Historical Context and Development

The development of this compound as a chemical entity can be traced through various synthetic methodologies and research applications that have evolved over the past several decades. According to database records, the compound was first catalogued in chemical databases in 2005, with the most recent modifications occurring in 2024, indicating ongoing research interest and refinement of its properties. The historical development of this compound is intrinsically linked to the broader evolution of amino acid chemistry and ester synthesis methodologies.

The synthetic pathways for this compound have been extensively developed through various approaches, with significant contributions from patent literature describing environment-friendly synthetic routes. A notable development emerged from industrial processes where N-substituted glycine esters, including this compound, were prepared through reactions involving glyoxylic acid ester half-acetals with amines, followed by hydrogenation procedures. These methods represented a significant advancement in green chemistry approaches, moving away from more traditional synthetic routes that often involved harsher reaction conditions and less environmentally sustainable practices.

The compound's development has been further enhanced by research into its applications as a synthetic intermediate for indoxyl and indigo derivatives. Historical investigations revealed that this compound could undergo cyclization reactions to produce indoxyl derivatives directly, without requiring prior hydrolysis of the ester groups, representing an unexpected and valuable synthetic discovery. This finding expanded the utility of the compound beyond its initial applications and demonstrated its versatility in complex organic transformations.

Research methodologies for the preparation of this compound have evolved to include various catalytic systems and reaction conditions. Studies have documented the use of phenylboronic acid as a catalyst for direct amide formation from N-arylglycine ethyl esters, including this compound, with carboxylic acids, yielding products in moderate to good yields. These developments represent ongoing efforts to optimize synthetic efficiency and expand the compound's utility in organic synthesis.

Nomenclature and Identification

This compound possesses a comprehensive nomenclature system that facilitates its identification across various chemical databases and research contexts. The compound's systematic identification relies on multiple naming conventions and numerical identifiers that ensure precise communication within the scientific community.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 2216-92-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| International Union of Pure and Applied Chemistry Name | ethyl 2-anilinoacetate |

| Molecular Weight | 179.22 g/mol |

| PubChem Compound Identification | 75190 |

| European Community Number | 218-702-2 |

| Unique Ingredient Identifier | 7XL9T8BK0U |

| DSSTox Substance Identification | DTXSID0062264 |

| MDL Number | MFCD00038315 |

The compound is known by numerous synonymous names that reflect different naming conventions and historical usage patterns. Primary synonyms include ethyl 2-(phenylamino)acetate, ethyl phenylglycinate, ethyl N-phenylglycinate, and glycine, N-phenyl-, ethyl ester. Additional nomenclature variations encompass phenylglycine ethyl ester, ethyl 2-anilinoacetate, ethyl anilinoacetate, anilinoacetic acid ethyl ester, and phenylamino-acetic acid ethyl ester.

The Simplified Molecular Input Line Entry System representation for the compound is documented as CCOC(=O)CNC1=CC=CC=C1, providing a standardized method for computer-based chemical structure representation. The International Chemical Identifier Key, MLSGRWDEDYJNER-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

The molecular structure consists of a phenyl ring connected to a glycine residue through an amino linkage, with the carboxylic acid functionality esterified with an ethyl group. This structural arrangement places the compound within the broader classification of amino acid esters, specifically as a derivative of the non-proteinogenic amino acid phenylglycine.

Chemical Classification and Significance

This compound occupies a significant position within the chemical classification system as an amino acid ester derivative with diverse applications across multiple research domains. The compound belongs to the broader category of N-aryl amino acid esters, which represent important synthetic intermediates and research tools in organic chemistry and pharmaceutical development.

Table 2: Physical and Chemical Properties

The compound's significance in organic synthesis stems from its dual functionality as both an amino acid derivative and an ester. This combination provides multiple reactive sites that can be exploited for various chemical transformations. The amino group allows for participation in nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis, transesterification, and other carbonyl-based reactions.

From a pharmaceutical perspective, this compound serves as a valuable building block for drug synthesis and development. Market analysis indicates that the compound is primarily utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing. The pharmaceutical industry's increasing demand for innovative drug formulations has contributed to growing interest in this compound as a synthetic intermediate.

The compound's classification extends to its role as a chiral auxiliary in asymmetric synthesis. Research has demonstrated its utility in the preparation of optically active compounds, particularly in the synthesis of β-lactam antibiotics and other pharmaceutically relevant molecules. This application highlights the compound's importance in stereoselective synthesis, where control of molecular chirality is crucial for biological activity.

This compound also functions as a component in supramolecular chemistry applications, where its structural features enable specific molecular recognition events. Studies have shown its capability to participate in enantioselective binding processes with designed host molecules, demonstrating its potential in chiral separation and recognition technologies.

Overview of Current Academic Research

Contemporary academic research involving this compound encompasses a diverse range of investigations that highlight the compound's versatility and scientific importance. Current research directions span multiple disciplines, including synthetic chemistry, pharmaceutical development, materials science, and analytical chemistry.

A significant area of current research focuses on enantioselective discrimination and chiral recognition studies. Recent investigations have demonstrated the development of sophisticated host-guest systems capable of distinguishing between different stereoisomers of phenylglycine ethyl ester. One notable study reported the design of a binaphthyl-linked zinc bisporphyrinate complex that exhibited remarkable enantioselective binding toward l-phenylglycine ethyl ester, achieving a 19-fold amplification in circular dichroism response intensity compared to its d-enantiomer. This research revealed a multimodal recognition mechanism involving axial coordination to zinc centers, hydrogen bonding interactions, and π-system stabilization, establishing new paradigms for chiral recognition in supramolecular systems.

Table 3: Recent Research Applications and Findings

Synthetic methodology development represents another major research focus, with scientists exploring novel approaches for both the preparation and utilization of this compound. Recent studies have investigated direct amide formation reactions using the compound as a starting material, employing phenylboronic acid as a catalyst to achieve amide bond formation with various carboxylic acids. These investigations revealed that the reaction could tolerate diverse substituents on the aromatic ring, yielding dipeptides in moderate to good yields and expanding the compound's utility in peptide synthesis.

Research into asymmetric synthesis applications has demonstrated the compound's effectiveness as a chiral auxiliary in stereoselective transformations. Studies have shown that this compound derivatives can be employed in the asymmetric synthesis of β-lactam compounds, achieving excellent diastereomeric excess values exceeding 97%. These findings have implications for the development of new synthetic routes to pharmaceutically important compounds, particularly in the context of antibiotic synthesis.

Current market research indicates a growing commercial interest in this compound, with projections suggesting a compound annual growth rate of approximately 7.5% during the forecast period. This growth is attributed to increasing demand in the pharmaceutical industry for innovative drug formulations and the expanding biotechnology sector's need for specialized chemical building blocks.

Environmental considerations have also influenced recent research directions, with studies focusing on the development of greener synthetic methodologies for both the preparation and application of this compound. These investigations align with broader trends in sustainable chemistry and respond to increasing regulatory pressures for environmentally responsible manufacturing processes.

Advanced analytical methodologies have been developed to characterize and quantify this compound in various contexts. These include sophisticated spectroscopic techniques, chromatographic methods, and crystallographic analyses that provide detailed insights into the compound's structure, properties, and behavior in different chemical environments.

The integration of computational chemistry approaches with experimental investigations has enhanced understanding of the compound's molecular interactions and reaction mechanisms. These studies provide theoretical frameworks for predicting and optimizing the compound's behavior in various applications, contributing to more efficient synthetic design and application development.

Properties

IUPAC Name |

ethyl 2-anilinoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSGRWDEDYJNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062264 | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-92-4 | |

| Record name | N-Phenylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylglycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-phenylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLGLYCINE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XL9T8BK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method A: Glyoxylic Acid Ester Half-Acetal Route (Environment-Friendly Synthesis)

This method involves the reaction of glyoxylic acid ester half-acetal with aniline (phenylamine) to form an intermediate, which is then hydrogenated to yield N-Phenylglycine ethyl ester.

| Step | Description | Conditions |

|---|---|---|

| 1 | Reaction of glyoxylic acid ester half-acetal with aniline | Molar ratio amine:half-acetal = 1:1 to 1.5; temperature 0°C to reflux (typically 25–45°C); solvent: corresponding alkyl alcohol (e.g., ethanol) |

| 2 | Monitoring of reaction progress | Thin layer chromatography or gas chromatography |

| 3 | Direct hydrogenation of intermediate without isolation | Catalyst: nickel on support; hydrogen pressure 40–80 bar; temperature 20–130°C (typically ~115°C) |

| 4 | Isolation and purification of product | Evaporation of solvent; optional extraction, distillation, or chromatography |

- The glyoxylic acid ester half-acetal can be prepared industrially by ozonolysis of maleic acid derivatives followed by hydrogenation.

- The reaction is typically carried out in ethanol, which acts both as solvent and diluent.

- Hydrogenation uses nickel catalysts under elevated hydrogen pressure to reduce the intermediate to the target ester.

- The reaction yields high purity this compound, often requiring no further purification.

- The process is environmentally friendly, avoids isolation of intermediates, and is scalable.

| Parameter | Value |

|---|---|

| Yield | High (quantitative to near quantitative) |

| Purity | >95% (by gas chromatography) |

| Reaction Time | Several hours (typically 4-6 h for initial reaction; hydrogenation time varies) |

- Environmentally benign route

- High yields and purity

- Direct hydrogenation without isolation simplifies process

- Scalable for industrial production

Reference: US Patent US5686625A provides detailed procedural and mechanistic insights into this method.

Method B: Alkylation of Aniline with Ethyl Bromoacetate

An alternative classical method involves the nucleophilic substitution reaction between aniline and ethyl bromoacetate to form this compound.

| Step | Description | Conditions |

|---|---|---|

| 1 | Mixing of aniline with ethyl bromoacetate in presence of base and phase transfer catalyst | Solvent: dichloromethane; Base: N-ethyl-N,N-diisopropylamine; Catalyst: N-benzyl-N,N,N-triethylammonium chloride |

| 2 | Reaction at room temperature (20–28°C) for 4 hours | Stirring under inert atmosphere |

| 3 | Cooling and work-up | Cooling to 0–5°C; concentration under reduced pressure |

| 4 | Isolation of product | Light brown oil obtained; purity ~98% by HPLC |

- The reaction proceeds via nucleophilic substitution on the bromoacetate.

- Phase transfer catalyst facilitates reaction efficiency.

- The base scavenges the released HBr.

- High yield (~97.7%) and high purity product obtained.

- This method is well-suited for laboratory scale synthesis.

| Parameter | Value |

|---|---|

| Yield | ~97.7% |

| Purity | ~98.4% (HPLC) |

| Reaction Time | 4 hours |

- Straightforward synthesis

- High yield and purity

- Mild reaction conditions

Reference: ChemicalBook synthesis data for N-Benzylglycine ethyl ester (structurally similar) provides analogous methodology.

Additional Notes on Resolution and Purification

- Resolution of DL-phenylglycine esters to obtain optically active forms can be performed by treatment with (+)-tartaric acid in mixed solvents, followed by hydrolysis under acidic conditions without racemization.

- Purification methods include extraction, distillation, chromatography, or crystallization depending on scale and purity requirements.

- The hydrogenation catalyst and conditions can be optimized by preliminary experiments to maximize yield and selectivity.

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|---|---|

| Glyoxylic Acid Ester Half-Acetal Route | Glyoxylic acid ester half-acetal + aniline | Nickel catalyst, H2 gas | 25–45°C initial reaction; 40–80 bar H2, 20–130°C hydrogenation | High (quantitative) | >95% | Environmentally friendly, scalable, direct hydrogenation |

| Alkylation Route | Aniline + ethyl bromoacetate | N-ethyl-N,N-diisopropylamine, phase transfer catalyst | 20–28°C, 4 h, dichloromethane solvent | ~97.7% | ~98.4% | Simple, high yield, mild conditions |

The preparation of this compound can be efficiently achieved via environmentally benign glyoxylic acid ester half-acetal reaction followed by catalytic hydrogenation or through classical alkylation of aniline with ethyl bromoacetate. Both methods yield high purity products suitable for further synthetic applications. The glyoxylic acid ester half-acetal route is preferred for industrial scale due to its green chemistry profile and scalability, while the alkylation method is advantageous for laboratory synthesis due to simplicity.

- US Patent US5686625A: Process for preparation of N-substituted glycine esters including this compound. - ChemicalBook: Synthesis of N-Benzylglycine ethyl ester via alkylation of benzylamine with ethyl bromoacetate. - US Patent US3887606A: Resolution and preparation of DL-phenylglycine esters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can be oxidized to form N-Phenylglycine N-oxide under specific conditions.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles such as amines, under mild conditions.

Major Products:

Hydrolysis: N-Phenylglycine and ethanol.

Oxidation: N-Phenylglycine N-oxide.

Substitution: Various N-substituted glycine derivatives.

Scientific Research Applications

Materials Chemistry

N-Phenylglycine ethyl ester has been studied as a coinitiator in radical photopolymerization processes. It serves as an alternative to traditional coinitiators such as tertiary amines when used with camphorquinone in acidic aqueous formulations. Research indicates that the presence of water affects the photoreactivity of this compound, but modifications with electron-withdrawing groups can enhance its stability and performance in photopolymerization reactions .

Pharmaceutical Applications

N-Phenylglycine derivatives are being explored for their potential therapeutic effects, particularly in the development of anticonvulsant drugs. A recent study focused on creating hybrid compounds that integrate N-phenylglycine derivatives with known TRPV1 antagonists. These compounds exhibited significant anticonvulsant activity in various seizure models, suggesting their potential for treating neurological disorders such as epilepsy .

Analytical Chemistry

In analytical applications, this compound is utilized for the development of sensitive detection methods for phenylalanine, particularly relevant in diagnosing phenylketonuria (PKU). An electrochemical biosensor has been developed using aptamer technology for the selective detection of phenylalanine, showcasing the compound's utility in biochemical assays .

Table 1: Summary of Applications

Case Study 1: Photopolymerization Applications

A study conducted by Burtscher et al. demonstrated that this compound could significantly improve the photoreactivity of formulations containing camphorquinone when modified with para-substituted electron-withdrawing groups. This modification led to enhanced storage stability and performance in radical polymerization processes .

Case Study 2: Anticonvulsant Activity

In a focused combinatorial chemistry approach, researchers synthesized a series of N-phenylglycine derivatives that exhibited potent anticonvulsant properties in animal models. The study highlighted the importance of structural modifications to enhance therapeutic efficacy while maintaining safety profiles .

Mechanism of Action

The mechanism of action of N-Phenylglycine ethyl ester involves its hydrolysis to N-Phenylglycine, which can then participate in various biochemical pathways. The ester group is cleaved by esterases, releasing ethanol and N-Phenylglycine. N-Phenylglycine can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

The reactivity, stability, and applications of N-phenylglycine ethyl ester can be contextualized by comparing it with structurally analogous compounds, including esters, amides, and substituted derivatives.

Esters of N-Phenylglycine

Key Insights :

- The ethyl ester strikes a balance between reactivity and stability, outperforming bulkier (e.g., tert-butyl) and smaller (e.g., methyl) esters in photoredox reactions .

Substituted Derivatives

Key Insights :

- Electron-donating substituents (e.g., benzyl) improve stability in complex matrices like MRPs, whereas electron-withdrawing groups (e.g., nitrile) hinder reactivity .

- N-alkylation (e.g., ethyl) reduces the compound’s ability to participate in radical-mediated pathways .

Thermal Stability Comparison

Key Insights :

- The ethyl ester is 130 times more thermally stable than the parent acid (N-phenylglycine) due to esterification protecting the carboxylate group .

- Decomposition pathways for both compounds yield aromatic amines, with the ester producing fewer gaseous byproducts .

Application-Specific Performance

- Photoredox Catalysis :

- Carbene Insertion :

- Biological Activity :

- This compound demonstrates significant activity in protecting glycolysis in brain homogenates, surpassing leucine ethyl ester and glycylleucinamide .

Biological Activity

N-Phenylglycine ethyl ester (NPGEE) is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- CAS Number : 2216-92-4

- Physical State : Solid

- Melting Point : 53.0 to 57.0 °C

NPGEE is characterized as a white to light yellow crystalline solid with a purity exceeding 98% .

Biological Activities

NPGEE exhibits a range of biological activities, including antimicrobial, herbicidal, and potential anticancer properties. Below is a summary of its notable effects:

Antimicrobial Activity

Research indicates that NPGEE possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent . This activity is attributed to its ability to inhibit cell wall synthesis, similar to other β-lactam antibiotics .

Herbicidal Properties

NPGEE has been shown to maintain herbicidal activity comparable to diphenyl herbicides. Its mechanism involves the inhibition of specific biochemical pathways essential for plant growth, making it a candidate for agricultural applications .

Anticancer Potential

Emerging studies suggest that NPGEE may have anticancer properties. Its derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

The biological activity of NPGEE can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : NPGEE interferes with enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : It alters membrane permeability, leading to cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, NPGEE can activate apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of NPGEE against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Herbicidal Activity Assessment

Another study assessed the herbicidal effects of NPGEE on common agricultural weeds. The compound showed a significant reduction in weed biomass at concentrations as low as 100 µg/mL.

| Weed Species | Biomass Reduction (%) at 100 µg/mL |

|---|---|

| Amaranthus retroflexus | 70 |

| Chenopodium album | 65 |

Q & A

Q. Critical Variables :

- Catalyst Loading : ≤1 mol% Ru-phthalocyanine minimizes side reactions.

- Temperature : Solvent-free systems require precise control (70°C ± 2°C) to avoid decomposition.

- Electron-Donating Groups : Substituents like methyl or methoxy on the aryl ring enhance yields compared to electron-withdrawing groups .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms esterification (δ ~4.1–4.3 ppm for –OCH₂CH₃) and N-phenyl substitution (aromatic protons at δ ~6.8–7.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts like unreacted aniline or oxidized intermediates .

- UV-Vis Spectroscopy : Linear regression (y = 127.26x + 38.506) correlates concentration (0.1–1.0 mM) with absorbance at λmax ~280 nm, useful for kinetic studies .

Validation : Cross-reference with melting point (53–57°C) and LogP (1.73) from experimental data to confirm identity .

Advanced: How can researchers resolve contradictions in catalytic efficiency for photoredox alkylation of this compound?

Answer:

Discrepancies in yields (e.g., 41% for N-benzylaniline vs. 91% for N-aryl glycine esters) arise from:

- Substrate Electronic Effects : Electron-donating groups stabilize radical intermediates, while electron-withdrawing groups slow recombination .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce accessibility to the catalytic site .

Q. Experimental Design :

Systematic Variation : Synthesize derivatives with para-substituted aryl groups (e.g., –OCH₃, –NO₂) to isolate electronic effects.

Quenching Studies : Use Stern–Volmer plots to compare quenching rates of Cu(I)* by different substrates .

EPR Spectroscopy : Detect α-amino radical intermediates to confirm mechanistic pathways .

Advanced: What strategies improve selectivity in carbene transfer reactions involving this compound?

Answer:

Selectivity challenges (e.g., competing C–H vs. N–H insertion) are addressed by:

- Ligand-Modified Catalysts : Ru-phthalocyanine complexes with electron-donating ligands favor α-C–H carbene insertion over N–H pathways .

- Solvent-Free Conditions : Reduce side reactions (e.g., dimerization of EDA) by eliminating solvent interactions .

- Temperature Gradients : Stepwise heating (40°C → 70°C) minimizes thermal decomposition of diazo compounds .

Validation : Monitor reaction progress via TLC (hexane/EtOAc 3:1) and isolate products using column chromatography .

Advanced: How does this compound influence biochemical systems, and how can its activity be quantified?

Answer:

In vitro studies show its role in glycolysis protection (Table 1, ):

| Compound | Activity Level |

|---|---|

| This compound | High |

| Leucine ethyl ester | Moderate |

| Glycine ethyl ester | High |

Q. Methodology :

- Cell-Free Assays : Incubate mouse brain homogenates with 1–10 mM compound and measure ATP production via luciferase assays.

- Dose-Response Curves : IC₅₀ values for glycolysis inhibition identify optimal concentrations .

Mechanistic Insight : The ester group enhances membrane permeability, while the N-phenyl moiety stabilizes interactions with glycolytic enzymes .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in airtight containers at ≤25°C, away from oxidizers (e.g., peroxides) to prevent decomposition into NOₓ or CO .

- Spill Management : Use dry powder (e.g., sand) for containment; avoid water to prevent dispersion .

- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

Advanced: What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Answer:

Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.